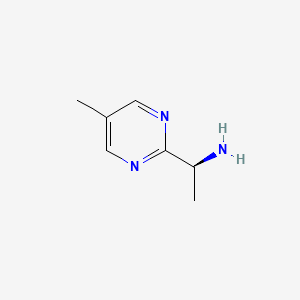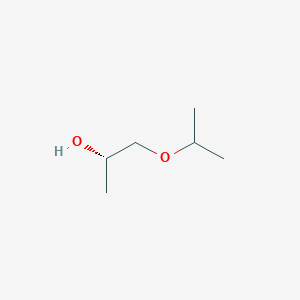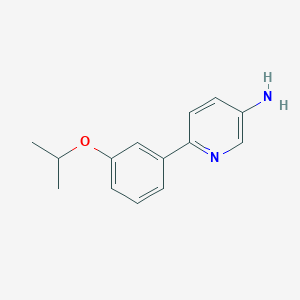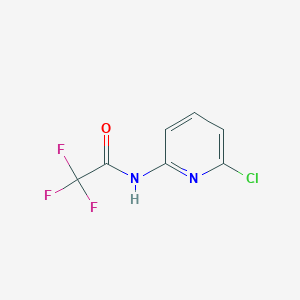
4-Bromo-3-methyl-N-(oxan-4-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromo-3-methyl-N-(oxan-4-yl)benzamide is a chemical compound with the molecular formula C12H14BrNO2. It is a benzamide derivative, characterized by the presence of a bromine atom at the 4th position, a methyl group at the 3rd position, and an oxan-4-yl group attached to the nitrogen atom of the benzamide structure. This compound is primarily used in scientific research and has various applications in chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-3-methyl-N-(oxan-4-yl)benzamide typically involves the following steps:
Bromination: The starting material, 3-methylbenzoic acid, undergoes bromination using bromine (Br2) in the presence of a catalyst such as iron (Fe) to introduce the bromine atom at the 4th position.
Amidation: The brominated product is then reacted with oxan-4-amine in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the amide bond, resulting in the formation of this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to obtain the desired compound in high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
4-Bromo-3-methyl-N-(oxan-4-yl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding sulfoxides or sulfones and reduction to form amines or alcohols.
Coupling Reactions: It can participate in coupling reactions like Suzuki-Miyaura coupling to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide (NaN3), potassium thiolate (KSR), and sodium alkoxide (NaOR).
Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Coupling Reactions: Palladium catalysts (Pd) and boronic acids are typically used under mild conditions.
Major Products
Substitution: Formation of azides, thiols, or ethers.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Coupling: Formation of biaryl compounds.
Applications De Recherche Scientifique
4-Bromo-3-methyl-N-(oxan-4-yl)benzamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug discovery and development.
Industry: Utilized in the synthesis of specialty chemicals and intermediates for various industrial processes.
Mécanisme D'action
The mechanism of action of 4-Bromo-3-methyl-N-(oxan-4-yl)benzamide involves its interaction with specific molecular targets and pathways. While detailed studies on its mechanism are limited, it is believed to exert its effects through:
Binding to Enzymes: Inhibiting or modulating the activity of specific enzymes involved in metabolic pathways.
Receptor Interaction: Binding to cellular receptors, leading to changes in cellular signaling and function.
Oxidative Stress Modulation: Exhibiting antioxidant properties that help in reducing oxidative stress in cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Bromo-N-methoxy-N-methylbenzamide: Similar structure but with a methoxy group instead of an oxan-4-yl group.
3-Methyl-4-bromo-N-phenylbenzamide: Similar structure but with a phenyl group instead of an oxan-4-yl group.
4-Bromo-3-methyl-N-(2-hydroxyethyl)benzamide: Similar structure but with a hydroxyethyl group instead of an oxan-4-yl group.
Uniqueness
4-Bromo-3-methyl-N-(oxan-4-yl)benzamide is unique due to the presence of the oxan-4-yl group, which imparts distinct chemical and biological properties. This structural feature may influence its reactivity, solubility, and interaction with biological targets, making it a valuable compound for research and development.
Propriétés
IUPAC Name |
4-bromo-3-methyl-N-(oxan-4-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BrNO2/c1-9-8-10(2-3-12(9)14)13(16)15-11-4-6-17-7-5-11/h2-3,8,11H,4-7H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVZFEQRKPKATRJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)NC2CCOCC2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![Ethyl[(5-methoxypyridin-3-yl)methyl]amine](/img/structure/B7974378.png)
![1-[4-(5-Methoxypyridin-3-yl)phenyl]ethan-1-one](/img/structure/B7974384.png)

